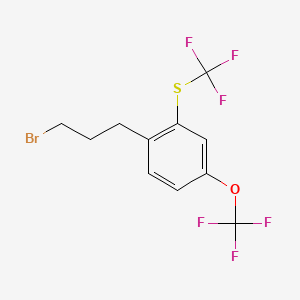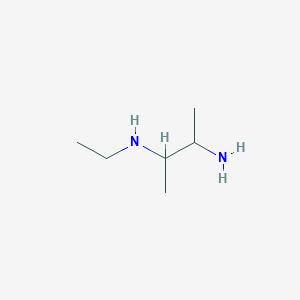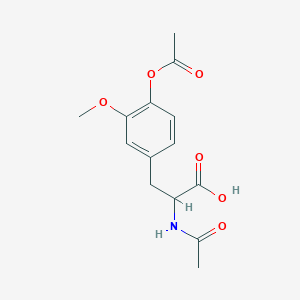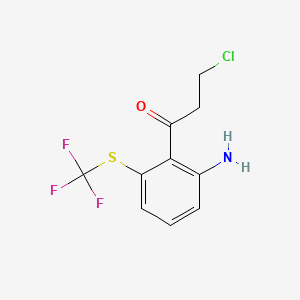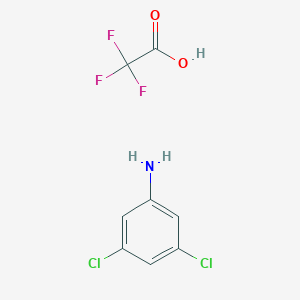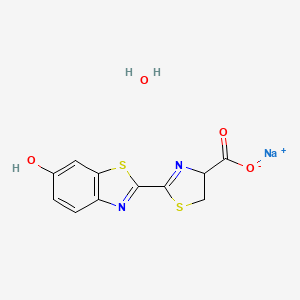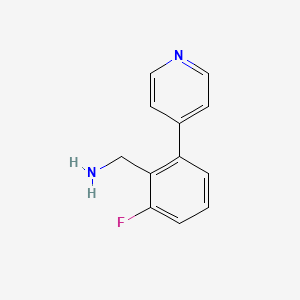
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO It is characterized by the presence of an amino group, an iodine atom, and a bromine atom attached to a phenyl ring and a propanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-(3-Amino-2-iodophenyl)propan-2-one. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases.
Major Products
Substitution Products: Hydroxy or amino derivatives.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine and bromine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-2-iodophenyl)propan-2-one: Lacks the bromine atom, leading to different reactivity and applications.
1-(3-Amino-2-iodophenyl)-3-chloropropan-2-one: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactions.
3-Azido-2-iodophenyl triflate:
Uniqueness
1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one is unique due to the presence of both iodine and bromine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C9H9BrINO |
|---|---|
Poids moléculaire |
353.98 g/mol |
Nom IUPAC |
1-(3-amino-2-iodophenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C9H9BrINO/c10-5-4-8(13)6-2-1-3-7(12)9(6)11/h1-3H,4-5,12H2 |
Clé InChI |
MKWCDGHEBRIRAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N)I)C(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


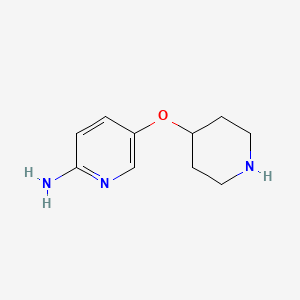
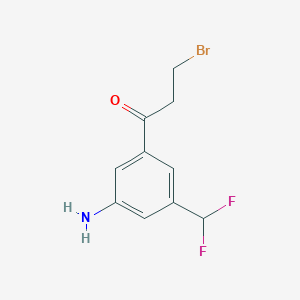
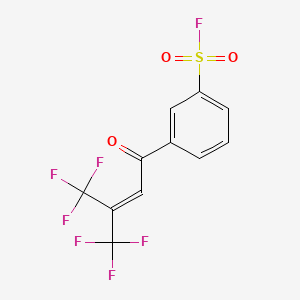
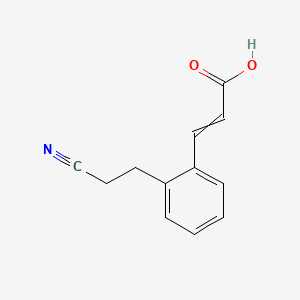
![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
